molecular formula C9H13F2NO B2942819 N-[(3,3-Difluoro-1-methylcyclobutyl)methyl]prop-2-enamide CAS No. 2163556-88-3

N-[(3,3-Difluoro-1-methylcyclobutyl)methyl]prop-2-enamide

Cat. No.: B2942819
CAS No.: 2163556-88-3
M. Wt: 189.206
InChI Key: RVYASNDNUOBVHF-UHFFFAOYSA-N
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Description

N-[(3,3-Difluoro-1-methylcyclobutyl)methyl]prop-2-enamide is a chemical compound with the molecular formula C9H13F2NO and a molecular weight of 189.206 g/mol. This compound is characterized by the presence of a difluoromethylcyclobutyl group attached to a prop-2-enamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of N-[(3,3-Difluoro-1-methylcyclobutyl)methyl]prop-2-enamide involves several steps. One common synthetic route includes the reaction of (3,3-difluoro-1-methylcyclobutyl)methanol with acryloyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under an inert atmosphere at low temperatures to prevent side reactions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

N-[(3,3-Difluoro-1-methylcyclobutyl)methyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium azide or potassium cyanide, leading to the formation of azides or nitriles, respectively.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[(3,3-Difluoro-1-methylcyclobutyl)methyl]prop-2-enamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-[(3,3-Difluoro-1-methylcyclobutyl)methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The difluoromethylcyclobutyl group is known to enhance the compound’s stability and binding affinity to certain enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

N-[(3,3-Difluoro-1-methylcyclobutyl)methyl]prop-2-enamide can be compared with other similar compounds, such as:

  • N-[(3,3-Difluoro-1-methylcyclobutyl)methyl]acetamide
  • N-[(3,3-Difluoro-1-methylcyclobutyl)methyl]butyramide

These compounds share the difluoromethylcyclobutyl group but differ in the amide moiety. The unique structure of this compound gives it distinct chemical and biological properties, making it valuable for specific research applications.

Properties

IUPAC Name

N-[(3,3-difluoro-1-methylcyclobutyl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F2NO/c1-3-7(13)12-6-8(2)4-9(10,11)5-8/h3H,1,4-6H2,2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVYASNDNUOBVHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)(F)F)CNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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